Cas no 2387535-11-5 (2-Bromo-7-chloroimidazo[1,2-b]pyridazine)

2-Bromo-7-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound featuring both bromo and chloro substituents on an imidazo[1,2-b]pyridazine scaffold. This structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly for the synthesis of bioactive molecules. The presence of halogen atoms at the 2- and 7-positions enhances its reactivity, enabling selective functionalization through cross-coupling reactions or nucleophilic substitutions. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in drug discovery and the development of novel therapeutic agents. The compound is typically handled under inert conditions to preserve its integrity. Analytical methods such as NMR and HPLC confirm its high purity.
2-Bromo-7-chloroimidazo[1,2-b]pyridazine structure
2387535-11-5 structure
Product name:2-Bromo-7-chloroimidazo[1,2-b]pyridazine
CAS No:2387535-11-5
MF:C6H3BrClN3
Molecular Weight:232.465118646622
MDL:MFCD32200728
CID:4777890

2-Bromo-7-chloroimidazo[1,2-b]pyridazine 化学的及び物理的性質

名前と識別子

    • SB35998
    • 2-Bromo-7-chloroimidazo[1,2-b]pyridazine
    • 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
    • MDL: MFCD32200728
    • インチ: 1S/C6H3BrClN3/c7-5-3-11-6(10-5)1-4(8)2-9-11/h1-3H
    • InChIKey: VYOKIXNIYURGFD-UHFFFAOYSA-N
    • SMILES: BrC1=CN2C(C=C(C=N2)Cl)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 157
  • XLogP3: 2
  • トポロジー分子極性表面積: 30.2

2-Bromo-7-chloroimidazo[1,2-b]pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1122721-1g
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
2387535-11-5 95%
1g
$2105 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0558-1g
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
2387535-11-5 98%
1g
15943.2CNY 2021-07-19
eNovation Chemicals LLC
Y1122721-500mg
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
2387535-11-5 95%
500mg
$1115 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0558-1g
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
2387535-11-5 98%
1g
¥16438.61 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0558-500mg
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
2387535-11-5 98%
500mg
¥8726.45 2025-01-20
eNovation Chemicals LLC
Y1122721-5g
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
2387535-11-5 95%
5g
$6585 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0558-5g
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
2387535-11-5 98%
5g
¥51414.37 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0558-500mg
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
2387535-11-5 98%
500mg
8463.46CNY 2021-07-19
eNovation Chemicals LLC
Y1122721-500mg
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
2387535-11-5 95%
500mg
$1115 2025-02-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0558-5g
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
2387535-11-5 98%
5g
49864.89CNY 2021-07-19

2-Bromo-7-chloroimidazo[1,2-b]pyridazine 関連文献

2-Bromo-7-chloroimidazo[1,2-b]pyridazineに関する追加情報

Introduction to 2-Bromo-7-chloroimidazo[1,2-b]pyridazine (CAS No: 2387535-11-5)

2-Bromo-7-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazopyridazine class, characterized by its bromo and chloro substituents. This compound, identified by the chemical abstracts service number 2387535-11-5, has garnered significant attention in the pharmaceutical and chemical research communities due to its versatile structural framework and potential applications in drug discovery. The presence of both bromo and chloro groups makes it a valuable intermediate for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.

The imidazo[1,2-b]pyridazine scaffold is a fused bicyclic system consisting of an imidazole ring linked to a pyridazine ring. This structural motif is known for its ability to interact with biological targets, making it a privileged structure in medicinal chemistry. The bromo and chloro substituents on the molecule introduce electrophilic centers that can be selectively modified through various chemical reactions, such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These properties make 2-Bromo-7-chloroimidazo[1,2-b]pyridazine a versatile building block for the development of novel therapeutic agents.

In recent years, there has been growing interest in imidazopyridazine derivatives due to their reported bioactivity across multiple therapeutic areas. For instance, studies have demonstrated the potential of these compounds as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The bromo and chloro substituents on 2-Bromo-7-chloroimidazo[1,2-b]pyridazine facilitate further derivatization, allowing researchers to fine-tune the pharmacological properties of the molecule. This flexibility has led to several preclinical studies exploring its efficacy in models of cancer, inflammation, and infectious diseases.

One of the most compelling aspects of 2-Bromo-7-chloroimidazo[1,2-b]pyridazine is its role in the development of targeted therapies. The imidazopyridazine core can be designed to interact with specific protein targets involved in disease pathways. For example, recent research has highlighted the compound's potential as a scaffold for inhibitors of tyrosine kinases, which are overexpressed in various cancers. The bromo and chloro groups provide handles for introducing additional functional groups that can enhance binding affinity and selectivity. This has led to the synthesis of several analogs with improved pharmacokinetic profiles and reduced toxicity.

The synthesis of 2-Bromo-7-chloroimidazo[1,2-b]pyridazine typically involves multi-step organic reactions starting from readily available precursors. The introduction of the bromo and chloro substituents is often achieved through halogenation reactions or nucleophilic aromatic substitutions. These synthetic strategies have been optimized over time to improve yield and purity, making the compound more accessible for research purposes. The availability of high-quality starting materials has also facilitated the exploration of novel synthetic routes and modifications.

From a computational chemistry perspective, the interaction between 2-Bromo-7-chloroimidazo[1,2-b]pyridazine and biological targets can be modeled using advanced molecular docking techniques. These simulations help predict binding affinities and identify key interactions that contribute to bioactivity. The presence of both bromo and chloro substituents allows for diverse binding modes, which can be exploited to develop more effective drugs. Such computational studies are crucial for guiding experimental design and optimizing lead compounds.

In conclusion,2-Bromo-7-chloroimidazo[1,2-b]pyridazine (CAS No: 2387535-11-5) represents a promising scaffold for drug discovery due to its structural versatility and potential bioactivity. The strategic placement of bromo and chloro substituents enables further functionalization, making it a valuable intermediate in medicinal chemistry. As research in this area continues to evolve,imidazo[1,2-b]pyridazine derivatives will likely play an increasingly important role in the development of novel therapeutics across various disease indications.

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(CAS:2387535-11-5)2-Bromo-7-chloroimidazo[1,2-b]pyridazine
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はかる:1g/5g/500mg
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